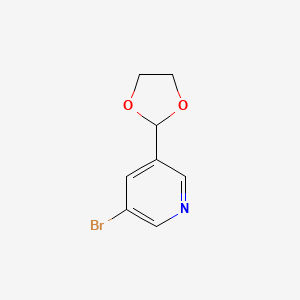

3-Bromo-5-(1,3-dioxolan-2-YL)pyridine

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Synthetic Chemistry

Halogenated pyridine scaffolds are a cornerstone of modern synthetic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. The pyridine ring itself is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically enhances its synthetic versatility. The bromine atom in 3-bromopyridine (B30812) derivatives serves as an excellent handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comwikipedia.orgnih.govnih.govresearchgate.netresearchgate.net These reactions are fundamental in the construction of biaryl compounds, alkynyl-substituted heterocycles, and amino-pyridines, which are common motifs in biologically active molecules. nih.gov The position of the halogen and other substituents on the pyridine ring can influence the electronic properties and reactivity of the molecule, allowing for fine-tuning of its chemical behavior. nih.gov

The 1,3-Dioxolane (B20135) Moiety: Versatility as a Protecting Group and Functional Scaffold

The 1,3-dioxolane group, a cyclic acetal (B89532), is one of the most widely used protecting groups for aldehydes and ketones in organic synthesis. jocpr.com Its popularity stems from its ease of installation, stability under a broad range of reaction conditions (including those that are basic, nucleophilic, and oxidative), and the typically mild acidic conditions required for its removal. The protection of a reactive aldehyde, such as in 3-bromo-5-pyridinecarboxaldehyde, to form 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine is a critical strategic maneuver. This protection prevents the aldehyde from undergoing unwanted side reactions while chemical transformations are carried out at the bromine-substituted position of the pyridine ring. This orthogonality allows for a stepwise and controlled elaboration of the molecule.

The formation of the 1,3-dioxolane is typically achieved by reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, often with the removal of water to drive the reaction to completion. Deprotection is readily accomplished by hydrolysis in the presence of an aqueous acid.

Research Context and Future Directions for this compound

The primary research application of this compound lies in its role as a precursor to 3-formyl-5-substituted pyridines. The strategic protection of the formyl group allows for selective functionalization at the C-5 position via the bromo substituent. This is particularly valuable in multi-step syntheses of complex pharmaceutical agents and other biologically active compounds.

A key area of application is in the synthesis of isosteric analogues of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). umn.edunih.govmdpi.comresearchgate.netnih.gov In these syntheses, the this compound scaffold can be elaborated through cross-coupling reactions to introduce various organic fragments. Subsequent deprotection of the dioxolane reveals the formyl group, which can then be further modified or used to build the desired molecular architecture.

Future research is likely to continue leveraging the synthetic advantages of this compound. The development of novel catalysts and reaction conditions for cross-coupling reactions will further expand the range of substituents that can be introduced at the 5-position of the pyridine ring. This will enable the creation of diverse libraries of 3-formyl-5-substituted pyridines for high-throughput screening in drug discovery programs. Furthermore, the application of this building block in the synthesis of new materials with interesting electronic or photophysical properties is an area with potential for growth.

Below are tables detailing the synthesis of the precursor to this compound and representative cross-coupling reactions that highlight its synthetic utility.

Table 1: Synthesis of 3-Bromo-5-pyridinecarboxaldehyde (Precursor)

| Starting Material | Reagent(s) | Solvent | Conditions | Yield |

| 3-Bromo-5-(dibromomethyl)pyridine | Silver nitrate, Water | Ethanol | Reflux | 75% |

| 5-Bromonicotinic acid | Lithium aluminum hydride | THF | 0 °C to rt | 80% |

| 3,5-Dibromopyridine (B18299) | n-BuLi, DMF | THF | -78 °C | 65% |

Table 2: Representative Suzuki-Miyaura Coupling of a Related 3-Bromo-pyridine Derivative

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 88 |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |

Data presented for a related 5-bromo-2-methylpyridin-3-amine (B1289001) system to illustrate typical reaction conditions and yields for Suzuki couplings on a bromo-pyridine scaffold. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHMSWWIAWGHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 1,3 Dioxolan 2 Yl Pyridine and Its Precursors

Direct Synthesis of 3-Bromo-5-(1,3-dioxolan-2-YL)pyridine

The direct synthesis of this compound is a two-step process that begins with the formation of a key precursor, 3-bromo-5-pyridinecarboxaldehyde, followed by the protection of its aldehyde functional group.

The most logical and common precursor for the synthesis of this compound is 3-bromo-5-pyridinecarboxaldehyde . The synthesis of this intermediate typically starts from 3,5-dibromopyridine (B18299) .

The critical transformation involves a regioselective metal-halogen exchange at one of the two bromine atoms, followed by quenching with a formylating agent. A typical procedure involves cooling a solution of 3,5-dibromopyridine in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to a low temperature (e.g., -78 °C). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is then added dropwise to perform the metal-halogen exchange. The resulting lithiated pyridine (B92270) intermediate is then reacted with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Once the 3-bromo-5-pyridinecarboxaldehyde precursor is obtained and purified, the final chemical transformation is an acetalization reaction. This involves reacting the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst to form the stable 1,3-dioxolane (B20135) ring.

Table 1: Key Chemical Transformations for this compound

| Step | Starting Material | Reagents | Product | Transformation Type |

| 1 | 3,5-Dibromopyridine | 1. n-BuLi, THF, -78°C2. DMF | 3-Bromo-5-pyridinecarboxaldehyde | Halogen-Metal Exchange & Formylation |

| 2 | 3-Bromo-5-pyridinecarboxaldehyde | Ethylene glycol, p-TsOH, Toluene (B28343) | This compound | Acetalization (Protection) |

Optimizing reaction conditions is crucial for maximizing yield and purity. For the formylation of 3,5-dibromopyridine, temperature control is paramount to prevent side reactions and ensure regioselectivity. The choice of solvent can also influence the reaction; nonpolar solvents like toluene or 1,4-dioxane (B91453) are often effective. researchgate.net

In the subsequent acetalization step, the reaction is typically performed under reflux in a solvent like benzene (B151609) or toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. prepchem.com Key parameters for optimization include the choice and amount of acid catalyst (p-toluenesulfonic acid is common), the reaction temperature, and the duration of the reaction to ensure it goes to completion. prepchem.comunam.mx The use of an excess of ethylene glycol can also help drive the equilibrium towards the product.

For the acetalization reaction, the most effective yield enhancement strategy is the continuous removal of water. prepchem.com A Dean-Stark trap is the standard apparatus for this purpose, as it physically separates the water by-product from the reaction mixture, thereby driving the reversible reaction to completion in accordance with Le Châtelier's principle. prepchem.com Post-reaction, a basic work-up is often employed to neutralize the acid catalyst before extraction and purification. unam.mx

Synthesis of Structural Analogues and Isomers of Pyridyl-Dioxolanes

The synthetic principles applied to this compound are also relevant to its structural isomers. These syntheses similarly rely on the protection of a pyridinecarboxaldehyde or a pyridyl ketone.

The synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine typically begins with a suitable precursor derived from 2,5-dibromopyridine (B19318). One established route involves the conversion of 1-(5-bromo-2-pyridinyl)ethanone into its corresponding ketal, 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine. unam.mx This is achieved by reacting the ketone with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing benzene, with water removal via a Dean-Stark apparatus. unam.mx

To synthesize the non-methylated target compound, 5-bromo-2-pyridinecarboxaldehyde is used as the precursor. This aldehyde can be prepared from 2,5-dibromopyridine through a palladium-catalyzed formylation or a metal-halogen exchange followed by reaction with DMF. The subsequent acetalization with ethylene glycol under acidic conditions yields 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine.

Table 2: Synthesis of 5-Bromo-2-(1,3-dioxolan-2-yl)pyridine Analogue

| Precursor | Reagents | Product | Yield | Reference |

| 1-(5-bromo-2-pyridinyl)ethanone | Ethylene glycol, p-TsOH, Benzene | 5-Bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | Not specified | unam.mx |

The synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine also starts from 2,5-dibromopyridine. A method has been developed to prepare the necessary precursor, 2-bromo-5-pyridinecarboxaldehyde , via a Grignard reaction. google.com This involves dissolving 2,5-dibromopyridine in a solvent like THF and reacting it with a Grignard reagent, such as isopropyl magnesium chloride, followed by the addition of DMF. google.com This approach is reported to have advantages over n-butyllithium methods, including milder conditions and higher yields. google.com

The resulting 2-bromo-5-pyridinecarboxaldehyde is then converted to the final product by acetalization. Following a general procedure, the aldehyde is dissolved in a solvent like benzene or toluene, and treated with ethylene glycol and an acid catalyst (e.g., p-toluenesulfonic acid). prepchem.com Heating the mixture under reflux with a Dean-Stark trap to remove water affords 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine. prepchem.com

Table 3: Synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)pyridine Precursor

| Starting Material | Key Reagents | Product | Advantages of Method | Reference |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride2. DMF | 2-Bromo-5-pyridinecarboxaldehyde | Simple and mild process, high yield, suitable for industrial scale-up | google.com |

Methods for Other Pyridyl-Dioxolane Derivatives (e.g., 2-(2-Pyridinyl)-1,3-dioxolane)

The synthesis of pyridyl-dioxolane derivatives serves as a valuable model for understanding the preparation of more complex structures like this compound. A common example is the synthesis of 2-(2-Pyridinyl)-1,3-dioxolane, also known as 2-(1,3-dioxolan-2-yl)pyridine. nih.gov This compound is typically prepared through the acid-catalyzed acetalization of pyridine-2-carboxaldehyde.

In a representative procedure, pyridine-2-carboxaldehyde is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). lookchem.com The reaction is often conducted in a solvent such as benzene, which allows for the continuous removal of water via a Dean-Stark apparatus. This removal of the water byproduct is crucial as it drives the reversible reaction toward the formation of the acetal (B89532). lookchem.com Research into a series of pyridine and N-methyl pyridinium (B92312) acetals has shown that these compounds can exhibit significant resistance to acid-catalyzed hydrolysis, a property that can be highly beneficial for the synthetic manipulation of pyridine aldehydes in multi-step syntheses. lookchem.com

Table 1: Synthesis of 2-(2-Pyridinyl)-1,3-dioxolane

| Reactants | Catalyst | Solvent | Conditions | Key Finding |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde, Ethylene glycol (2 eq) | p-Toluenesulfonic acid (0.29 eq) | Benzene | Reflux, 12 hours | Product shows high stability to acid-catalyzed hydrolysis. lookchem.com |

Acetalization and Protection Strategies for Pyridine-Aldehyde Intermediates

The aldehyde functional group is highly reactive towards a wide range of nucleophiles and reducing agents. In the synthesis of complex molecules containing a pyridine ring, it is often necessary to temporarily "protect" an aldehyde group to prevent it from undergoing unwanted reactions during subsequent synthetic steps. The formation of a 1,3-dioxolane is a robust and widely used strategy for this purpose. byjus.comlearncbse.in

This protection is achieved by converting the aldehyde into a cyclic acetal, which is stable under neutral, basic, and certain acidic conditions. lookchem.comlearncbse.in This stability allows for chemical modifications to other parts of the molecule. For instance, the protection of a pyridinecarboxaldehyde is essential if a subsequent step involves Grignard reagents, organolithium compounds, or strong bases, which would otherwise attack the aldehyde. google.com Once the other synthetic transformations are complete, the aldehyde can be regenerated by hydrolyzing the acetal under aqueous acidic conditions. learncbse.in Notably, certain pyridyl dioxolanes have demonstrated unusual stability against acid-catalyzed hydrolysis, which must be considered when planning deprotection steps. lookchem.com

Dioxolane Formation from Pyridinecarboxaldehydes

The direct formation of a dioxolane from a pyridinecarboxaldehyde is a standard and efficient procedure. The reaction involves the condensation of the aldehyde with ethylene glycol. This equilibrium reaction is typically catalyzed by a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), or a Lewis acid. prepchem.comresearchgate.net

To ensure a high yield, the water generated during the reaction must be removed. This is commonly accomplished by performing the reaction in a solvent like benzene or toluene and using a Dean-Stark trap to azeotropically remove the water as it is formed. prepchem.com A well-documented example is the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine (B186461) from 2-bromo-4-pyridinecarboxaldehyde. In this preparation, the reactants are heated under reflux with p-TsOH in benzene for an extended period, resulting in a high yield of the desired product after workup. prepchem.com

Table 2: Synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine

| Reactant | Reagent | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-bromo-4-pyridinecarboxaldehyde | Ethylene glycol | p-Toluenesulfonic acid | Benzene | Reflux with Dean-Stark trap, 18 hours | 82% prepchem.com |

Regioselective Acetalization Approaches

Regioselectivity becomes a critical consideration when a molecule contains more than one reactive carbonyl group. For instance, a pyridine derivative might possess two aldehyde groups or an aldehyde and a ketone. In such cases, the goal is to selectively protect one carbonyl group while leaving the other available for a subsequent reaction.

The principles of regioselective acetalization are generally governed by the relative reactivity and steric environment of the carbonyl groups.

Chemoselectivity (Aldehyde vs. Ketone): Aldehydes are inherently more electrophilic and less sterically hindered than ketones. Consequently, they react faster with alcohols to form acetals. This difference in reactivity allows for the selective protection of an aldehyde group in the presence of a ketone group by carefully controlling the reaction conditions, such as using a stoichiometric amount of ethylene glycol at lower temperatures. learncbse.in

Steric Hindrance: In molecules with multiple aldehyde groups, the less sterically hindered aldehyde will typically react more readily. For example, in a hypothetical pyridine-2,4-dicarboxaldehyde, the aldehyde at the 4-position is generally less sterically encumbered than the one at the 2-position (adjacent to the nitrogen atom), and could potentially be protected with greater selectivity.

While specific methodologies for the regioselective acetalization of pyridine dicarboxaldehydes are not extensively detailed, the strategies rely on these fundamental principles of reactivity and steric control. rsc.orgnih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, distinct signals would be expected for the protons on the pyridine (B92270) ring and the dioxolane ring.

Pyridine Protons: The three aromatic protons on the pyridine ring (at positions 2, 4, and 6) would typically appear in the downfield region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (multiplicity) would be dictated by their position relative to the nitrogen atom and the bromine substituent. The proton at C2 would likely be the most downfield, followed by the proton at C6, and then the proton at C4.

Dioxolane Protons: The protons of the 1,3-dioxolane (B20135) group would show two characteristic signals. The single proton on the carbon between the two oxygens (the acetal (B89532) proton) would appear as a singlet around δ 5.5-6.0 ppm. The four protons of the ethylene (B1197577) glycol backbone would likely appear as a multiplet, or two distinct multiplets, in the range of δ 3.8-4.2 ppm.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Pyridine Carbons: Five signals would be expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C3) would be significantly influenced by the halogen's electronegativity and would have a characteristic chemical shift. The carbon atoms adjacent to the nitrogen (C2 and C6) would appear at the most downfield positions among the ring carbons.

Dioxolane Carbons: Two signals would correspond to the dioxolane ring. The acetal carbon (C2 of the dioxolane) would be found around δ 100-110 ppm. The two equivalent carbons of the ethylene portion would produce a single signal in the δ 65-70 ppm region.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY, NOESY, DEPT)

To unambiguously assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, showing the correlation between the protons at C4 and C6 on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting different parts of the molecule. It would show correlations between protons and carbons that are two or three bonds apart, for example, linking the acetal proton of the dioxolane to the C5 of the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique helps in differentiating between CH, CH₂, and CH₃ groups, which is useful in confirming the signals from the dioxolane and pyridine rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₈H₈BrNO₂), the molecular weight is approximately 230.06 g/mol .

The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

Common fragmentation pathways would likely involve the loss of the dioxolane group or parts of it, and cleavage of the bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

C-H stretching: Aromatic C-H stretches for the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretches for the dioxolane ring would be seen just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations characteristic of the pyridine ring would appear in the 1600-1400 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the C-O single bonds of the acetal in the dioxolane ring would be prominent in the 1200-1000 cm⁻¹ region.

C-Br stretching: The vibration for the carbon-bromine bond would be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the planarity of the pyridine ring and the specific puckering conformation of the dioxolane ring, as well as how the molecules pack together in the crystal lattice. However, there are no published crystal structures for this specific compound. researchgate.netuni.lu

Molecular Conformation and Geometry

A crystallographic study would provide precise measurements of the bond lengths and angles within the this compound molecule. This data is crucial for a detailed understanding of its molecular architecture. The expected data would be presented in tables, outlining the key geometric parameters.

The conformation of the five-membered dioxolane ring is a key structural feature. It would likely adopt an envelope or a twisted conformation to minimize steric strain. The dihedral angles involving the atoms of this ring would definitively establish its shape. Furthermore, the relative orientation of the dioxolane ring with respect to the pyridine ring would be determined by the torsion angles around the C-C bond connecting them.

Table 1: Hypothetical Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| Br | C3 | Data not available |

| C2 | N1 | Data not available |

| C3 | C4 | Data not available |

| C4 | C5 | Data not available |

| C5 | C(dioxolane) | Data not available |

| O1(dioxolane) | C(dioxolane) | Data not available |

Table 2: Hypothetical Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| N1 | C2 | C3 | Data not available |

| C2 | C3 | C4 | Data not available |

| C3 | C4 | C5 | Data not available |

| C4 | C5 | C(dioxolane) | Data not available |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. A full crystallographic analysis would reveal the details of how molecules of this compound pack in the solid state. This would involve identifying and quantifying various non-covalent interactions.

Given the presence of a nitrogen atom in the pyridine ring and oxygen atoms in the dioxolane ring, the potential for hydrogen bonding with co-crystallized solvent molecules or in the formation of hydrates would be of interest. In an anhydrous crystal, weak C-H···N or C-H···O hydrogen bonds might be observed. Additionally, halogen bonding involving the bromine atom is a possibility that would influence the crystal packing.

Table 3: Hypothetical Intermolecular Interaction Data for this compound

| Donor | Acceptor | Distance (Å) | Angle (°) | Type of Interaction |

|---|

Without experimental data, any discussion on the specific intermolecular forces at play in the crystal structure of this compound remains speculative. The acquisition and publication of its crystal structure would be a valuable contribution to the field of chemical crystallography.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore the different spatial orientations of the dioxolane ring relative to the pyridine (B92270) ring and the energetic barriers between these conformations. While studies on the conformational analysis of substituted 1,3-dioxanes exist, specific data for the title compound is not available.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally indicates higher reactivity.

For this compound, these calculations would reveal the distribution of electron density and the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO).

Charge Distribution and Electrostatic Potential Analysis

Charge distribution analysis provides information on how electric charge is distributed over the atoms within a molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which illustrates the regions of positive and negative electrostatic potential on the molecule's surface. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving a specific compound. This involves mapping the potential energy surface of the reaction, identifying intermediate structures, and characterizing the transition states that connect reactants, intermediates, and products. For this compound, this could be applied to understand its behavior in reactions such as Suzuki cross-coupling, a common reaction for bromo-pyridines. However, no specific reaction mechanism modeling studies for this compound have been found.

Prediction of Spectroscopic Parameters

Theoretical calculations are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. This includes predicting vibrational frequencies (Infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible spectra). Although experimental data for related compounds is available, predicted spectroscopic parameters for this compound are not present in the searched literature.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility, solvation effects, and interactions with other molecules, such as biological macromolecules. Such simulations would be valuable for understanding the dynamic behavior of this compound in different environments, but no such studies have been published.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine will likely focus on moving beyond traditional multi-step procedures towards more sustainable and atom-economical alternatives.

Key areas of investigation include:

Photoredox Catalysis: Visible-light-mediated reactions offer a powerful tool for forging new bonds under mild conditions. rsc.org Future work could explore the direct C-H functionalization of pyridine (B92270) precursors using photoredox catalysis to introduce the bromo and dioxolane moieties, potentially reducing the number of synthetic steps and minimizing waste. acs.org Organic dyes, such as eosin Y, could be employed as inexpensive and less toxic alternatives to traditional metal-based photocatalysts. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and facilitate scalability. mdpi.com Developing a continuous flow process for the synthesis and subsequent functionalization of this compound could lead to higher yields and purity, while minimizing solvent usage and energy consumption. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents a sustainable alternative to metal-based catalysis. nih.gov Research into organocatalytic methods for the regioselective bromination and functionalization of the pyridine ring could lead to more environmentally friendly synthetic routes. nih.gov

| Synthetic Strategy | Potential Advantages | Illustrative Precursors |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, reduced waste. | 3-(1,3-dioxolan-2-yl)pyridine |

| Flow Chemistry | Improved safety and scalability, precise reaction control, higher yields. | Pyridine derivatives, brominating agents |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Substituted pyridines, electrophilic bromine sources |

Investigation of Undiscovered Reactivity Profiles and Transformation Pathways

The inherent functionalities of this compound—the bromine atom, the protected aldehyde, and the pyridine ring itself—offer a rich landscape for exploring novel chemical transformations.

Future research could focus on:

C-H Activation: Direct functionalization of the C-H bonds of the pyridine ring is a highly sought-after transformation that enhances synthetic efficiency. bohrium.comresearchgate.net Ruthenium-catalyzed meta-selective C-H functionalization, for instance, could be explored to introduce additional substituents onto the pyridine core, leading to novel derivatives that are otherwise difficult to access. nih.govmdpi.com

Cross-Coupling Reactions: The bromine atom serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.com Future work could explore the use of novel catalysts and reaction conditions to expand the scope of accessible products. Pyridine sulfinates, for example, have emerged as effective coupling partners in challenging cross-coupling reactions. nih.gov

Reactivity of the Dioxolane Group: The 1,3-dioxolane (B20135) moiety is a stable protecting group for the aldehyde functionality. libretexts.org Investigating its selective deprotection under various conditions in the presence of other functional groups will be crucial for its use in multi-step syntheses. Furthermore, the reactivity of the acetal (B89532) itself under non-acidic conditions could be explored. nih.gov

| Transformation Type | Target Functionality | Potential Reagents and Catalysts |

| C-H Activation | Pyridine ring C-H bonds | Ruthenium, Palladium, or Iridium catalysts |

| Cross-Coupling | Carbon-Bromine bond | Palladium catalysts, various coupling partners (boronic acids, alkynes, alkenes) |

| Deprotection/Transformation | 1,3-dioxolane ring | Mild acidic conditions, Lewis acids |

Exploration of New Applications in Organic and Materials Synthesis

The unique structural features of this compound make it an attractive starting material for the synthesis of a wide range of valuable molecules.

Potential applications to be explored include:

Medicinal Chemistry: Pyridine is a prevalent scaffold in FDA-approved drugs. bohrium.comnih.gov The bromo- and protected formyl- functionalities of the title compound can be elaborated to synthesize novel pyridine derivatives with potential biological activity, such as enzyme inhibitors or receptor ligands. nih.gov

Agrochemicals: Many herbicides, insecticides, and fungicides contain pyridine rings. Future research could focus on using this compound as a key intermediate for the development of new agrochemicals with improved efficacy and environmental profiles.

Functional Materials: Pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The ability to functionalize this compound at multiple positions could lead to the synthesis of novel materials with tailored electronic and optical properties. nih.gov

Advanced Computational Methodologies for Predictive Design

Computational chemistry and machine learning are revolutionizing the way chemical research is conducted. These tools can be leveraged to accelerate the discovery of new reactions and molecules based on this compound.

Future research in this area could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the reactivity of the compound, elucidate reaction mechanisms, and understand the origins of regioselectivity in its functionalization. researchgate.net This can guide experimental work and reduce the need for extensive trial-and-error optimization.

Machine Learning and AI for Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex target molecules starting from this compound. chemrxiv.orgox.ac.uknih.govresearchgate.netnih.gov These models can be trained on vast reaction databases to identify non-obvious synthetic disconnections.

In Silico Screening: Computational methods can be used to predict the biological activity and physicochemical properties of virtual libraries of compounds derived from this compound, helping to prioritize synthetic targets for medicinal and agrochemical applications. mdpi.com

| Computational Tool | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, reaction pathways, regioselectivity |

| Machine Learning (ML) | Retrosynthetic analysis | Novel and optimized synthetic routes |

| In Silico Screening | Virtual library evaluation | ADME properties, binding affinities, potential biological activity |

Synergistic Approaches with Emerging Chemical Technologies

The combination of different technologies can often lead to breakthroughs that are not possible with a single approach. The future of research on this compound will likely involve the integration of emerging chemical technologies.

Synergistic approaches to be explored include:

Electrochemistry and Flow Synthesis: Combining electrochemistry with continuous flow reactors can enable highly efficient and selective transformations. newswise.comresearchgate.net For example, an electrochemical C-H functionalization of a pyridine precursor could be performed in a flow cell, followed by an in-line cross-coupling reaction. The use of electrochemistry can reduce the reliance on chemical oxidants and reductants, making processes greener. researchgate.netuiowa.edu

Photoredox Catalysis and Organocatalysis: The merger of photoredox catalysis with organocatalysis can enable novel reaction pathways that are not accessible by either method alone. acs.org This synergistic approach could be used to develop enantioselective functionalizations of the pyridine ring or its derivatives.

Automated Synthesis and Machine Learning: The integration of automated synthesis platforms with machine learning algorithms can accelerate the discovery and optimization of new reactions. An automated system could perform a large number of reactions with this compound under varying conditions, with a machine learning model analyzing the results in real-time to suggest the next set of experiments.

This compound is a chemical compound with a bright future. The research directions outlined in this article provide a roadmap for unlocking its full potential. By embracing sustainable synthetic methods, exploring new reactivity, seeking novel applications, leveraging computational tools, and integrating emerging technologies, the scientific community can ensure that this versatile building block continues to contribute to advancements in organic synthesis, medicine, agriculture, and materials science for years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the 1,3-dioxolane group into pyridine derivatives like 3-Bromo-5-(1,3-dioxolan-2-yl)pyridine?

- Methodological Answer : The 1,3-dioxolane group can be introduced via nucleophilic substitution or cyclization reactions. For example, in related compounds, bromopyridines are reacted with glycols (e.g., ethylene glycol) under acid catalysis to form the dioxolane ring. A literature procedure involves refluxing 6-bromo-2-(2-methyl-1,3-dioxolan-2-yl)pyridine with glycol derivatives, followed by purification via column chromatography . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid side reactions like hydrolysis of the dioxolane moiety.

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the structural configuration of this compound?

- Methodological Answer : SC-XRD analysis involves growing high-quality crystals (e.g., via slow evaporation in ethanol/water mixtures) and collecting diffraction data using a Bruker D8 VENTURE system. The SHELX suite (SHELXL for refinement) is widely used to solve and refine crystal structures, with ORTEP-3 providing graphical representations of thermal ellipsoids . Key metrics include bond lengths (e.g., C-Br ≈ 1.89 Å) and torsional angles to confirm the dioxolane ring’s chair conformation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, CDCl) identifies protons on the pyridine ring (δ 7.8–8.5 ppm) and dioxolane (δ 4.0–5.0 ppm). C NMR confirms quaternary carbons (e.g., C-Br at ~110 ppm).

- FT-IR : Peaks at ~1600 cm (C=N stretching) and ~1050 cm (C-O-C in dioxolane).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 258.0) .

Advanced Research Questions

Q. How can computational methods like DFT analyze the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption spectra (e.g., λ ~270 nm). Non-linear optical (NLO) properties, such as hyperpolarizability (β), are computed and validated via experimental techniques like Kurtz-Perry powder tests . Discrepancies between theoretical and experimental dipole moments may arise from solvent effects, requiring corrections (e.g., PCM solvation models).

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate?

- Methodological Answer : The bromine atom at the 3-position is electrophilic, enabling coupling with aryl boronic acids (e.g., phenylboronic acid). Key parameters:

- Catalyst : Pd(PPh) (2 mol%) in THF/EtOH.

- Base : KCO (2 eq) to deprotonate intermediates.

- Temperature : 80°C for 12 hours.

Q. How should researchers address contradictions in crystallographic data vs. computational geometry predictions for this compound?

- Methodological Answer : Discrepancies in bond angles (e.g., pyridine ring distortion) may arise from crystal packing forces unaccounted for in gas-phase DFT. Use periodic boundary conditions (PCE) in solid-state DFT (e.g., VASP) to model crystal environments. Refinement software like SHELXL allows manual adjustment of thermal parameters and hydrogen bonding networks to reconcile experimental data .

Q. What role does the dioxolane group play in stabilizing intermediates during nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-donating dioxolane group at the 5-position activates the pyridine ring toward SNAr at the 3-bromo position. Kinetic studies (e.g., monitoring by F NMR with fluorinated nucleophiles) show accelerated substitution rates compared to non-substituted analogs. Solvent effects (e.g., DMF vs. DMSO) further modulate reactivity by stabilizing transition states .

Data Contradiction Analysis

Q. How to resolve conflicting NMR signals attributed to rotational isomerism in the dioxolane moiety?

- Methodological Answer : Variable-temperature NMR (VT-NMR) from 25°C to −60°C in CDCl can coalesce split peaks into singlets, confirming restricted rotation of the dioxolane ring. Activation energy (ΔG) is calculated using the Gutowsky-Holm equation. Dynamic HPLC studies further validate isomerization barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.